4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine

Description

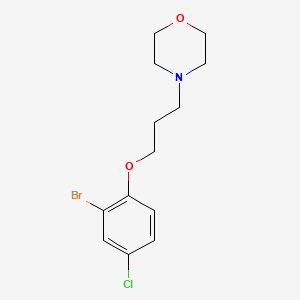

4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine is a synthetic organic compound featuring a morpholine ring connected via a three-carbon propyl chain to a substituted phenoxy group. The phenoxy group is halogenated with bromine and chlorine at the 2- and 4-positions, respectively, conferring distinct electronic and steric properties.

Properties

IUPAC Name |

4-[3-(2-bromo-4-chlorophenoxy)propyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrClNO2/c14-12-10-11(15)2-3-13(12)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJNLOQBOVQIES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=C(C=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-chlorophenol and 3-chloropropylamine.

Formation of Intermediate: The first step involves the reaction of 2-bromo-4-chlorophenol with 3-chloropropylamine under basic conditions to form an intermediate compound.

Cyclization: The intermediate compound undergoes cyclization with morpholine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The bromo and chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in changes to its functional groups and overall structure.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted morpholine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

Scientific Research Applications of 4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine

This compound is a chemical compound with the molecular formula C₁₃H₁₇BrClNO₂. It features a morpholine ring attached to a propyl chain, further substituted with bromo and chlorophenoxy groups. This compound is primarily utilized as a building block in synthesizing more complex molecules and studying reaction mechanisms. It also shows potential in biological research, drug discovery, and industrial applications.

Chemistry

This compound serves as a reagent in organic synthesis. Its unique structure makes it valuable for developing new synthetic methodologies. For instance, it can be used to create 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates via aromatic nucleophilic substitution reactions .

Biology

This compound can be employed as a probe to study enzyme interactions and cellular processes. It has been investigated for potential biological activities, including antimicrobial and anticancer properties.

Medicine

This compound has potential applications in drug discovery and development and may serve as a lead compound for designing new therapeutic agents. Morpholine compounds, in general, have demonstrated activity as both serotonin and noradrenaline re-uptake inhibitors, indicating their utility in treating disorders such as urinary incontinence, pain, premature ejaculation, ADHD, and fibromyalgia . However, replacing a terminal aniline with a morpholino group can result in a loss of antitubercular activity .

Industry

In industrial settings, this compound can be used as an intermediate in producing pharmaceuticals, agrochemicals, and other specialty chemicals.

Synthesis of 4-(3-(4-Bromo-2-chlorophenoxy)propyl)morpholine

Mechanism of Action

The mechanism of action of 4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fomocaine (4-[3-(4-Phenoxymethylphenyl)propyl]morpholine)

Pramoxine Hydrochloride (4-[3-(4-Butoxyphenoxy)propyl]morpholine hydrochloride)

- Structure: Features a butoxyphenoxy group (non-halogenated).

- Properties : Melting point 181–183°C; used in dermatological formulations for itch relief .

- Comparison : The butoxy group increases hydrophobicity, enhancing membrane penetration, whereas bromo and chloro substituents may improve target specificity via halogen bonding .

Boron-Containing Analogs

4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)morpholine hydrochloride

- Structure : Incorporates a boronate ester for Suzuki-Miyaura cross-coupling applications.

- Synthesis : Requires intermediate formation with a dioxaborolane group, followed by HCl salt formation .

Fluorinated Derivatives

N-[3-(4-(3-Fluorobenzyloxy)phenoxy)propyl]morpholine hydrochloride

- Structure : Contains a 3-fluorobenzyloxy substituent.

- Properties : Melting point 186–187°C; IR bands at 2360–2700 cm⁻¹ confirm hydrochloride salt formation .

- Comparison : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bromine/chlorine, which may increase steric bulk and alter target engagement .

Antioxidant and Antifungal Compounds

(E)-4-(3-(4-((2-(3-Fluoropyridin-2-yl)vinyl)sulfonyl)phenoxy)propyl)morpholine hydrochloride

- Structure : Includes a sulfonylvinyl group linked to a fluoropyridine.

- Activity : Modifies KEAP1 cysteine residues, demonstrating antioxidant and anti-inflammatory effects in Parkinson’s disease models .

- Divergence : The α,β-unsaturated sulfone moiety enables covalent target modification, a mechanism absent in the bromo-chloro analog .

Fenpropimorph (cis-2,6-dimethyl-4-{2-methyl-3-[4-(2-methyl-2-propanyl)phenyl]propyl}morpholine)

- Structure : Branched alkyl substituents replace aromatic halogens.

- Application : Agricultural fungicide targeting sterol biosynthesis in fungi .

Biological Activity

4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine is a morpholine derivative that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of both bromine and chlorine substituents on the phenoxy group, suggests potential interactions with various biological targets. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant studies.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. The exact molecular targets can vary based on the context of its application, but it is often explored for its potential antimicrobial and anticancer properties.

Biological Applications

- Antimicrobial Activity : Research indicates that this compound may exhibit significant antimicrobial effects, making it a candidate for further exploration in the development of new antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that this compound has potential anticancer activity, particularly against various human cancer cell lines .

Research Findings

Several studies have investigated the biological effects of this compound:

- Cytotoxicity Studies : In vitro assays have shown varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with similar structures have reported IC50 values ranging from 0.39 µM to 42.30 µM against various cancer types .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | TBD |

| Similar Compound A | HepG2 | 3.25 |

| Similar Compound B | A549 | 26 |

- Mechanistic Insights : The mechanism by which this compound exerts its effects may involve interference with cell cycle progression and induction of apoptosis in cancer cells .

Case Studies

- Study on Anticancer Activity : A study evaluated the anticancer potential of morpholine derivatives, including this compound. The findings indicated a promising profile for inducing apoptosis in MCF7 cell lines, warranting further investigation into its structure-activity relationship .

- Enzyme Interaction Studies : Another study utilized this compound as a probe to investigate enzyme interactions within cellular processes, highlighting its utility in biochemical research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-(2-bromo-4-chlorophenoxy)propyl)morpholine, and how can reaction efficiency be validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a bromo-chlorophenol intermediate (e.g., 2-bromo-4-chlorophenol) can react with a propyl-linked morpholine derivative via an ether linkage. Reaction efficiency is validated using HPLC purity assays (>95% by HLC criteria, as seen in similar compounds) and monitoring by thin-layer chromatography (TLC) for intermediate steps . Post-synthesis, recrystallization in methanol or ethyl acetate improves purity.

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer : A combination of <sup>1</sup>H/<sup>13</sup>C NMR (to confirm the morpholine ring, propyl chain, and aryl ether linkage) and high-resolution mass spectrometry (HRMS) (to verify molecular weight, e.g., C13H16BrClNO2 with MW ~349.6 g/mol) is critical. FT-IR can identify functional groups (e.g., C-O-C stretch at ~1,100 cm<sup>−1</sup>). X-ray crystallography (as in ) resolves stereochemical ambiguities in morpholine derivatives .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation testing (e.g., 40°C/75% RH for 6 months) and pH-dependent hydrolysis assays. For example, morpholine derivatives with halogenated aryl groups (like 4-chloromorpholine) show instability in strongly acidic/basic conditions due to ether bond cleavage. Data from analogous compounds suggest storing the compound at 2–8°C in amber vials to prevent photodegradation .

Q. What solvents and conditions optimize solubility for in vitro assays?

- Methodological Answer :

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/GROMACS) can predict binding affinities to targets like GPCRs or kinases. For example, discrepancies in IC50 values may arise from protonation states of the morpholine nitrogen (pKa ~6.98, as in ). Free energy perturbation (FEP) calculations refine predictions by accounting for solvation effects .

Q. What strategies mitigate interference from synthetic impurities during pharmacological screening?

- Methodological Answer : Impurity profiling via LC-MS/MS (e.g., detecting 2-bromo-4-chlorophenol byproducts) coupled with orthogonal methods like 2D-NMR (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC) identifies structural analogs. Use preparative HPLC (C18 column, 70:30 acetonitrile/water) to isolate impurities. Reference standards (e.g., EP impurity guidelines in ) validate thresholds (<0.15% for major impurities) .

Q. How does substitution on the morpholine ring or aryl group influence structure-activity relationships (SAR)?

- Methodological Answer :

| Modification | Biological Impact (Example) |

|---|---|

| Bromine → Fluorine | Enhanced metabolic stability |

| Propyl chain elongation | Reduced logP, improved aqueous solubility |

| Morpholine N-methylation | Increased CNS penetration |

| SAR studies require iterative synthesis (e.g., Suzuki coupling for aryl variants) and parallel artificial membrane permeability assays (PAMPA) . |

Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?

- Methodological Answer : Rodent models (Sprague-Dawley rats) are used for oral bioavailability and plasma half-life studies. Microsomal stability assays (human/rat liver microsomes) predict hepatic clearance. Toxicity is evaluated via Ames tests (mutagenicity) and hERG channel inhibition assays (cardiotoxicity). Dosing regimens should account for the compound’s high logP (~3.5), which may necessitate lipid-based formulations .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Divergent results (e.g., Buchwald-Hartwig vs. Ullmann coupling yields) may stem from catalyst choice (Pd(OAc)2 vs. CuI) or ligand systems (Xantphos vs. BINAP). Controlled experiments under inert atmospheres (N2/Ar) with real-time monitoring (in situ IR) clarify optimal conditions. Refer to crystallographic data (e.g., ) to confirm steric effects from the propyl-morpholine group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.